molecular formula C21H17BrN6 B11324039 7-(5-Bromo-2-pyridyl)-8,9-dimethyl-2-(3-methylphenyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine

7-(5-Bromo-2-pyridyl)-8,9-dimethyl-2-(3-methylphenyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine

Cat. No.: B11324039
M. Wt: 433.3 g/mol
InChI Key: CXKBBGJYHVNGQH-UHFFFAOYSA-N
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Description

7-(5-Bromo-2-pyridyl)-8,9-dimethyl-2-(3-methylphenyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine is a complex heterocyclic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(5-Bromo-2-pyridyl)-8,9-dimethyl-2-(3-methylphenyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine typically involves a multi-step process. One common method includes the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . The reaction involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, solvent, and reaction time to ensure high yield and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

7-(5-Bromo-2-pyridyl)-8,9-dimethyl-2-(3-methylphenyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and specific solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce different functional groups, enhancing the compound’s biological activity.

Scientific Research Applications

7-(5-Bromo-2-pyridyl)-8,9-dimethyl-2-(3-methylphenyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-(5-Bromo-2-pyridyl)-8,9-dimethyl-2-(3-methylphenyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(5-Bromo-2-pyridyl)-8,9-dimethyl-2-(3-methylphenyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine is unique due to its specific substitution pattern, which imparts distinct biological activities and potential therapeutic applications. Its ability to interact with a wide range of molecular targets makes it a valuable compound for scientific research and drug development.

Properties

Molecular Formula

C21H17BrN6

Molecular Weight

433.3 g/mol

IUPAC Name

10-(5-bromopyridin-2-yl)-11,12-dimethyl-4-(3-methylphenyl)-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C21H17BrN6/c1-12-5-4-6-15(9-12)19-25-21-18-13(2)14(3)28(17-8-7-16(22)10-23-17)20(18)24-11-27(21)26-19/h4-11H,1-3H3

InChI Key

CXKBBGJYHVNGQH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=NN3C=NC4=C(C3=N2)C(=C(N4C5=NC=C(C=C5)Br)C)C

Origin of Product

United States

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